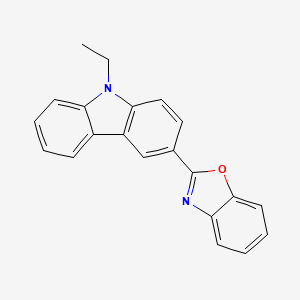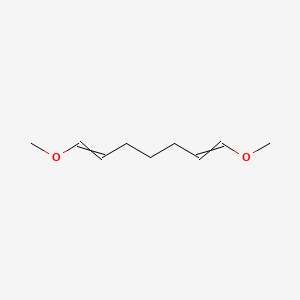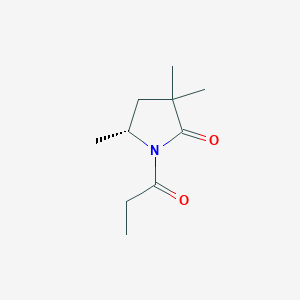
2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-, (5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-, (5R)- is a chiral compound with a unique structure that makes it an interesting subject of study in various scientific fields. This compound is characterized by a pyrrolidinone ring substituted with three methyl groups and a propionyl group. Its chiral center at the 5th position gives it specific stereochemical properties, making it valuable in asymmetric synthesis and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-, (5R)- can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 3,3,5-trimethyl-4-pentenoic acid, followed by the introduction of the propionyl group. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process, followed by the addition of propionyl chloride in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to optimize the yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-, (5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methyl and propionyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-, (5R)- has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-, (5R)- exerts its effects depends on its specific application. In asymmetric synthesis, the compound’s chiral center interacts with other molecules to induce stereoselectivity. In biological systems, it may bind to specific enzymes or receptors, influencing their activity and function. The molecular targets and pathways involved vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-, (5S)-: The enantiomer of the compound, differing only in the configuration at the chiral center.
2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-: A non-chiral version of the compound without the specific stereochemistry.
2-Pyrrolidinone, 3,3,5-trimethyl-: A simpler derivative lacking the propionyl group.
Uniqueness
2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-, (5R)- is unique due to its specific stereochemistry, which imparts distinct properties and reactivity. This makes it particularly valuable in applications requiring high stereoselectivity, such as asymmetric synthesis and chiral drug development.
Propriétés
Numéro CAS |
155956-26-6 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
(5R)-3,3,5-trimethyl-1-propanoylpyrrolidin-2-one |
InChI |
InChI=1S/C10H17NO2/c1-5-8(12)11-7(2)6-10(3,4)9(11)13/h7H,5-6H2,1-4H3/t7-/m1/s1 |
Clé InChI |
LKJNGQWWGSUHIC-SSDOTTSWSA-N |
SMILES isomérique |
CCC(=O)N1[C@@H](CC(C1=O)(C)C)C |
SMILES canonique |
CCC(=O)N1C(CC(C1=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



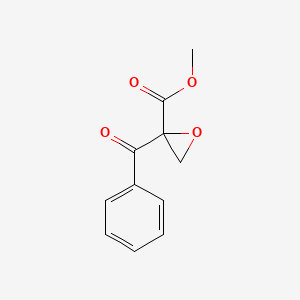
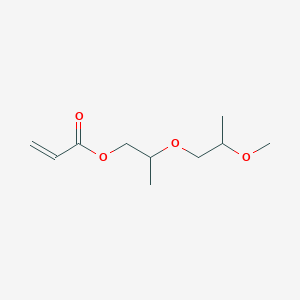
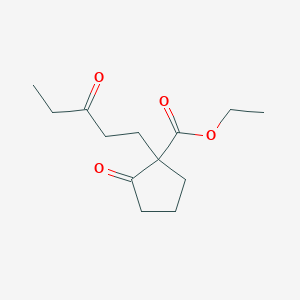
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
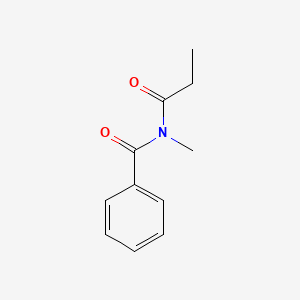
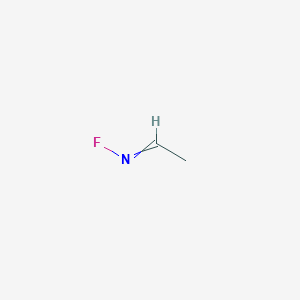
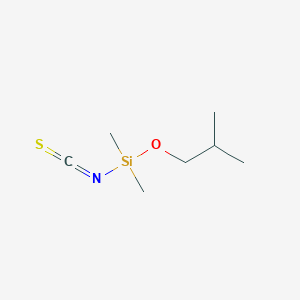
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
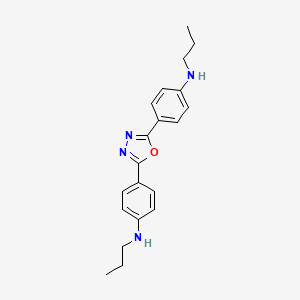
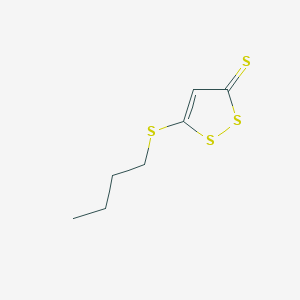
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
